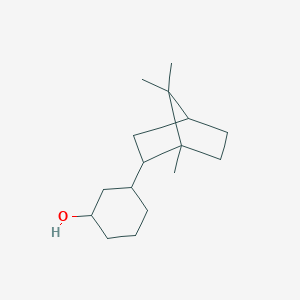

3-(2-Bornyl)cyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1939-46-4 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |

InChI Key |

IGEVVMFDMLDFFU-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |

Other CAS No. |

1939-46-4 |

Synonyms |

3-(2-bornyl)cyclohexan-1-ol |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 3 2 Bornyl Cyclohexan 1 Ol

Disconnection Strategies for the Bornyl-Cyclohexanol Linkage

The primary focus of the retrosynthetic analysis of 3-(2-Bornyl)cyclohexan-1-ol is the disconnection of the bond between the bornyl group and the cyclohexanol (B46403) ring. This bond connects a tertiary carbon of the bornyl system to a secondary carbon of the cyclohexanol ring. Two principal disconnection strategies emerge from this analysis, each suggesting a different set of synthons and, consequently, distinct synthetic approaches.

Strategy A: Nucleophilic Bornyl Synthon

This strategy involves the disconnection of the C2-C3' bond (where C2 is on the bornyl unit and C3' is on the cyclohexanol ring) by considering the bornyl group as a nucleophile. This approach is common in the formation of carbon-carbon bonds where one component can be converted into an organometallic reagent.

Strategy B: Electrophilic Bornyl Synthon

Alternatively, the same C2-C3' bond can be disconnected by treating the bornyl group as an electrophile. This strategy often relies on carbocationic intermediates derived from the bornyl system, which then react with a nucleophilic cyclohexanol precursor.

These disconnection strategies provide a logical framework for identifying potential precursors and developing a viable synthetic route.

Precursor Identification and Synthon Equivalents

Based on the disconnection strategies outlined above, specific precursors and their corresponding synthon equivalents can be identified. The choice of precursors is guided by their commercial availability, stability, and reactivity in the proposed synthetic transformations.

For Strategy A (Nucleophilic Bornyl Synthon):

The key synthon in this approach is a bornyl anion or its equivalent. The most practical synthetic equivalent for this synthon is a 2-bornyl organometallic reagent.

Bornyl Grignard Reagent: 2-Bornylmagnesium halide can be prepared from the corresponding 2-bromobornane. This Grignard reagent can then undergo a 1,4-conjugate addition to an α,β-unsaturated ketone.

Bornyllithium: This organolithium reagent can also be prepared from 2-bromobornane and is a potent nucleophile for conjugate additions.

The corresponding electrophilic synthon is a cyclohexenone derivative that can accept the nucleophilic bornyl group.

2-Cyclohexen-1-one: This readily available α,β-unsaturated ketone is an ideal precursor. The 1,4-addition of the bornyl nucleophile would generate the desired carbon skeleton. The resulting enolate can then be protonated, and the ketone subsequently reduced to the target alcohol.

For Strategy B (Electrophilic Bornyl Synthon):

This strategy hinges on the generation of a bornyl carbocation, which then alkylates a nucleophilic cyclohexanol precursor.

Camphene (B42988): This bicyclic monoterpene can be protonated with a strong acid to generate the isobornyl cation, which can rearrange to the bornyl cation. This carbocation can then participate in a Friedel-Crafts-type alkylation.

Cyclohexene or Phenol (B47542): The nucleophilic component could be cyclohexene, which would be alkylated by the bornyl cation. Subsequent hydration of the double bond in the resulting bornylcyclohexene would yield the target alcohol. Alternatively, phenol could be alkylated, followed by hydrogenation of the aromatic ring to give the cyclohexanol derivative.

The following table summarizes the key synthons and their corresponding synthetic equivalents (precursors):

| Strategy | Synthon | Synthetic Equivalent (Precursor) | Reaction Type |

| A | 2-Bornyl Anion | 2-Bornylmagnesium bromide or 2-Bornyllithium | 1,4-Conjugate Addition |

| C3-Cyclohexanone Cation | 2-Cyclohexen-1-one | ||

| B | 2-Bornyl Cation | Camphene (via rearrangement) | Friedel-Crafts Alkylation |

| C3-Cyclohexanol Anion | Cyclohexene or Phenol |

The selection of a specific synthetic strategy would depend on factors such as stereochemical control, reaction yields, and the availability and cost of the starting materials. The conjugate addition approach (Strategy A) often offers better control over the formation of the new carbon-carbon bond.

Stereochemical Investigations and Conformational Dynamics

Configurational Isomerism of 3-(2-Bornyl)cyclohexan-1-ol

The presence of multiple stereocenters in this compound gives rise to a variety of stereoisomers, including diastereomers and enantiomers.

Substituted cyclohexanols, such as this compound, exhibit both diastereomerism and enantiomerism due to the presence of multiple chiral centers. The carbon atom bearing the hydroxyl group (C-1) and the carbon atom to which the bornyl group is attached (C-3) are stereogenic centers. Additionally, the bornyl group itself contains chiral centers. This complexity leads to the existence of multiple stereoisomers.

Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com For this compound, diastereomers arise from the different spatial arrangements of the hydroxyl and bornyl groups relative to the cyclohexane (B81311) ring (cis/trans isomerism) and the different configurations at the chiral centers within the bornyl moiety. For instance, in a cis isomer, both the hydroxyl and bornyl groups are on the same side of the ring, while in a trans isomer, they are on opposite sides. minia.edu.eg These two arrangements result in distinct physical and chemical properties.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com Each diastereomer of this compound can exist as a pair of enantiomers, provided the molecule as a whole is chiral. For a molecule with 'n' stereogenic centers, the maximum number of possible stereoisomers is 2^n. masterorganicchemistry.com However, the presence of meso compounds, which are achiral despite having stereocenters, can reduce the actual number of unique stereoisomers. masterorganicchemistry.com The relationship between different stereoisomers of a disubstituted cyclohexane can be summarized as follows: if the absolute configuration of every stereocenter is inverted between two molecules, they are enantiomers; if at least one, but not all, stereocenters differ, they are diastereomers. oregonstate.edumasterorganicchemistry.com

The substitution of a hydrogen atom on a cyclohexanol (B46403) ring can lead to the formation of diastereomers. echemi.comstackexchange.com For example, the replacement of a hydrogen atom at the C-2 or C-3 position in cyclohexanol can create a new chiral center, resulting in diastereomeric products. echemi.comstackexchange.com Similarly, substitution at the C-4 position can lead to cis/trans diastereomers. echemi.comstackexchange.com The reaction of chiral acyl chlorides with trans-2-substituted-cyclohexanols has been shown to produce unequal amounts of diastereomers, highlighting the influence of existing stereocenters on the formation of new ones. pacific.edu

Determining the absolute configuration of chiral molecules like this compound is a critical aspect of stereochemical analysis. A variety of techniques are employed for this purpose, ranging from empirical rules to sophisticated spectroscopic and computational methods. sioc-journal.cn

Advanced Chiroptical Methods:

Chiroptical spectroscopic methods are powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules. researchgate.net These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. Key chiroptical methods include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a molecule as a function of wavelength. nih.gov The resulting ECD spectrum, with its characteristic positive and negative bands (couplets), can be correlated with the molecule's absolute configuration, often through comparison with quantum chemical calculations. researchgate.netnih.gov The exciton (B1674681) chirality method (ECM) is a well-established approach within ECD for determining the absolute configuration of compounds containing multiple chromophores. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational spectroscopic techniques that provide information about the stereochemistry of a molecule. researchgate.net They are particularly useful for molecules that lack strong UV-Vis chromophores, which are required for ECD analysis. researchgate.net The combination of VCD and quantum chemical calculations has emerged as a reliable tool for both conformational and configurational analysis. researchgate.net

Empirical Rules and Derivatization Methods:

The Dale-Mosher Model: The Mosher method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines. illinois.edunih.gov It involves the preparation of diastereomeric esters (or amides) using the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). illinois.edunih.gov By analyzing the differences in the chemical shifts (Δδ) of protons in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on an empirical conformational model. illinois.edunih.govhebmu.edu.cn This method has been simplified in some cases to require only one enantiomer of the chiral derivatizing agent. illinois.edu

Other Derivatizing Agents: Besides MTPA, other chiral derivatizing agents, such as trans-(+)- and (-)-2-phenyl-1-cyclohexanol, have been found to be effective in determining the absolute configuration of chiral molecules via NMR analysis of the resulting diastereomers. researchgate.net

The assignment of absolute configuration often involves a combination of these methods, along with X-ray crystallography and stereoselective synthesis, to provide a definitive and reliable determination. sioc-journal.cnresearchgate.net

Conformational Analysis of the Cyclohexanol Moiety

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. numberanalytics.comlibretexts.org The presence of substituents on the ring influences the equilibrium between different conformations.

The cyclohexane ring is highly flexible and undergoes rapid interconversion between two chair conformations, a process known as ring flipping or chair-flipping. wikipedia.orglibretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.commasterorganicchemistry.com The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10.8 kcal/mol (45 kJ/mol), allowing for rapid equilibration at room temperature. libretexts.orgmasterorganicchemistry.com

The interconversion pathway from one chair conformation to another involves several higher-energy intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgwikipedia.org The relative energy levels of these conformations are: chair < twist-boat < boat < half-chair. wikipedia.org While the boat conformation is a transition state, the twist-boat is a local energy minimum. wikipedia.org

Molecular dynamics (MD) simulations have been employed to study the conformational interconversions of cyclohexane and its derivatives at various temperatures. nih.gov These simulations can reveal the different types of interconversions (chair-chair, twist-boat-chair, etc.) and correlate the number of interconversions with experimentally determined ring inversion barriers. nih.gov Studies on substituted cyclohexanes have shown that the dynamic interconversion between various conformations can significantly impact molecular reactivity. nih.govacs.org For instance, in some 1,2-disubstituted cyclohexanes, steric repulsion between bulky substituents can lower the energy barrier for ring inversion, leading to a more dynamic system. nih.govacs.org

The presence of substituents on a cyclohexane ring significantly influences its conformational preferences. numberanalytics.com The bornyl group, being a bulky substituent, will have a profound steric effect on the conformation of the this compound ring.

Generally, bulky substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain. fiveable.melibretexts.org This steric strain arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring at the C-3 and C-5 positions. fiveable.melibretexts.orgutexas.edu The larger the substituent, the greater the steric repulsion and the stronger the preference for the equatorial position. fiveable.me The order of decreasing steric bulk for some common substituents is: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. libretexts.orglibretexts.org

The introduction of very bulky groups, such as trialkylsilyl groups, onto a cyclohexane ring can even cause a conformational flip from the typical chair form to one with more axial substituents, particularly when these bulky groups are on adjacent carbons. researchgate.net This indicates that the steric repulsion between bulky equatorial groups can sometimes outweigh the destabilizing effect of axial orientations. researchgate.net

In addition to steric effects, electronic factors can also play a role in determining the preferred conformation. masterorganicchemistry.com However, for a non-polar, sterically demanding substituent like the bornyl group, steric interactions are expected to be the dominant factor governing the conformational equilibrium of the cyclohexane ring. The dynamic behavior of the ring, including the rate of ring inversion, can also be significantly affected by the presence of bulky substituents. nih.govacs.org

In substituted cyclohexanes, the equilibrium between the two chair conformations will favor the one where the larger substituent occupies the equatorial position to minimize steric strain. libretexts.orglibretexts.orgfiveable.me This principle is central to understanding the conformational preferences of this compound.

Hydroxyl Group: The hydroxyl (-OH) group is a relatively small substituent and has a preference for the equatorial position, although this preference is less pronounced than that of larger groups. libretexts.orglibretexts.org In protic solvents, the A-value (a measure of the energy difference between the axial and equatorial conformations) for the hydroxyl group is around 0.87 kcal/mol, while in aprotic solvents, it is about 0.524 kcal/mol. minia.edu.eg Studies have also shown that equatorial hydroxyl groups tend to form more hydrogen bonds than axial ones. rsc.org

Bornyl Moiety: The bornyl group is a significantly bulky substituent. Due to its large size, it will have a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. fiveable.melibretexts.org Placing the bornyl group in an axial position would lead to significant steric clashes with the axial hydrogens on the same side of the ring, making this conformation highly unfavorable. utexas.edu

The rapid interconversion between chair conformations at room temperature means that both conformers (with axial/equatorial and equatorial/axial substituents) exist in equilibrium. libretexts.orgunizin.org However, the conformer with the bulky bornyl group in the equatorial position will be significantly more populated.

Analysis of Intramolecular Non-Bonded Interactions (e.g., 1,3-Diaxial Interactions)

The conformational landscape of this compound is fundamentally governed by the principles of cyclohexane stereochemistry, most notably the energetic consequences of non-bonded intramolecular interactions. The cyclohexane ring preferentially adopts a "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent carbon-hydrogen bonds. pressbooks.pub In this conformation, the twelve substituents on the ring are oriented in one of two distinct positions: six are axial, running parallel to the principal axis of the ring, and six are equatorial, pointing out from the ring's perimeter. pressbooks.pub

When a substituent occupies an axial position, it can experience destabilizing steric interactions with the other two axial substituents on the same side of the ring. libretexts.orgquimicaorganica.org This specific type of steric repulsion, occurring between substituents at the C1, C3, and C5 positions, is termed a 1,3-diaxial interaction. libretexts.orgfiveable.me These interactions increase the potential energy of the molecule, making the conformation with an axial substituent less stable than the conformer where the substituent is in an equatorial position. quimicaorganica.orgfiveable.me Consequently, substituted cyclohexanes tend to adopt the chair conformation where the largest substituent occupies an equatorial position to avoid this strain. libretexts.org

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational energy, or A-value, which corresponds to the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. The magnitude of the 1,3-diaxial strain, and thus the A-value, is directly related to the steric bulk of the substituent. libretexts.orgfiveable.me

Table 1: Conformational Energies (A-Values) for Selected Substituents

| Substituent | A-Value (kJ/mol) |

|---|---|

| -OH | 2.1 - 4.2 |

| -CH₃ (Methyl) | 7.3 |

| -CH(CH₃)₂ (Isopropyl) | 9.0 |

| -C(CH₃)₃ (tert-Butyl) | ~20 |

Data sourced from general organic chemistry principles to provide context.

In the case of this compound, the 2-bornyl group is a rigid, bicyclic terpene-derived substituent of significant steric bulk, far exceeding that of a tert-butyl group. wikipedia.org Due to its immense size, the bornyl group will overwhelmingly favor the equatorial position, effectively acting as a "conformational lock." This forces the cyclohexane ring to exist almost exclusively in the chair conformation where the bornyl group is equatorial. Any conformation placing the bornyl group in an axial position would introduce exceptionally severe 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions, rendering that conformer energetically inaccessible under normal conditions.

This conformational locking has direct implications for the stereoisomers of this compound.

For the trans-isomer , the hydroxyl group at C1 and the bornyl group at C3 are on opposite sides of the ring. With the bornyl group locked in the equatorial position, the hydroxyl group must also be equatorial (e,e).

For the cis-isomer , the groups are on the same side of the ring. Therefore, an equatorial bornyl group forces the hydroxyl group to adopt an axial position (e,a).

The stability and reactivity of these diastereomers are thus dictated by the fixed conformational arrangement imposed by the sterically demanding equatorial 2-bornyl substituent.

Stereochemical Specificity and Selectivity in Reactions Involving this compound

Stereoselectivity and stereospecificity are critical concepts in describing the outcomes of chemical reactions involving chiral compounds. inflibnet.ac.in A reaction is stereoselective if it preferentially forms one stereoisomer over others, while a stereospecific reaction is one where different stereoisomers of the starting material react to give stereochemically distinct products. inflibnet.ac.in The conformational rigidity of this compound, imposed by the bulky equatorial bornyl group, creates a highly differentiated steric environment that strongly influences the stereochemical course of its reactions, leading to high levels of selectivity.

The dominant equatorial bornyl group acts as a steric shield, rendering one face of the cyclohexane ring significantly more hindered than the other. This steric bias dictates the trajectory of incoming reagents, a principle known as steric approach control. inflibnet.ac.in

Reactions at the C1-Hydroxyl Group: For reactions such as the acylation or oxidation of the C1 hydroxyl group, the reagent's approach is subject to steric hindrance from the adjacent bornyl moiety.

In the cis-isomer , the hydroxyl group is axial. The equatorial bornyl group at C3 provides significant steric hindrance to an axial approach of a reagent.

In the trans-isomer , the hydroxyl group is equatorial. The approach of a reagent is again influenced by the nearby bulky bornyl group.

This steric differentiation leads to a favored pathway of attack from the less hindered face of the molecule, resulting in the selective formation of one product stereoisomer. Studies on other substituted cyclohexanols have shown that such steric factors can significantly influence or even reverse the diastereoselectivity of reactions. pacific.edu

Reactions at the Corresponding Ketone: The stereoselectivity is particularly evident in the nucleophilic addition to the corresponding ketone, 3-(2-Bornyl)cyclohexan-1-one. The reduction of the carbonyl group by hydride reagents (e.g., NaBH₄, LiAlH₄) is a well-studied reaction where stereoselectivity is paramount. The facial selectivity of the hydride attack is kinetically controlled and depends on the relative energies of the diastereomeric transition states. inflibnet.ac.innih.gov

In this system, the large bornyl group at C3 sterically encumbers one face of the molecule. Nucleophilic attack by the hydride will preferentially occur from the less hindered face. Generally, for substituted cyclohexanones, an axial attack is often favored as it avoids torsional strain that develops during an equatorial attack. nih.gov However, the extreme bulk of the bornyl group would dominate, forcing the hydride to approach from the pathway of least steric resistance, leading to the preferential formation of one of the two possible alcohol diastereomers. The self-diastereoselectivity in similar systems with bulky groups has been shown to be excellent, often yielding one set of enantiomers almost exclusively. researchgate.net

Table 2: Predicted Stereochemical Outcomes for Reactions of 3-(2-Bornyl)cyclohexanol Derivatives

| Starting Material | Reaction | Reagent Approach | Predicted Major Product Diastereomer |

|---|---|---|---|

| 3-(2-Bornyl)cyclohexan-1-one | Hydride Reduction | From the less sterically hindered face | One of the two possible alcohol diastereomers will be strongly favored. |

| trans-3-(2-Bornyl)cyclohexan-1-ol | Esterification | From the less sterically hindered face | One of two possible ester diastereomers will be strongly favored. |

| cis-3-(2-Bornyl)cyclohexan-1-ol | Oxidation | From the less sterically hindered face | 3-(2-Bornyl)cyclohexan-1-one |

This table represents predicted outcomes based on established principles of stereoselective synthesis.

Chemical Reactivity and Derivatization Chemistry

Functional Group Transformations of the Hydroxyl Group

The secondary hydroxyl group in 3-(2-Bornyl)cyclohexan-1-ol is a key site for a variety of chemical modifications, including oxidation, esterification, and etherification reactions.

Selective Oxidation Reactions

The oxidation of the hydroxyl group in this compound to a ketone, 3-(2-Bornyl)cyclohexan-1-one, is a fundamental transformation. Studies on similar secondary alcohols like borneol and cyclohexanol (B46403) indicate that this oxidation can be achieved using various oxidizing agents. For instance, the oxidation of related terpenoid alcohols has been studied in the context of their atmospheric reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). researchgate.net While specific kinetic data for this compound is not available, the rate coefficients for the reaction of borneol with OH radicals have been determined, providing insight into the susceptibility of such hydroxyl groups to oxidation. researchgate.net

The product of this oxidation, 3-(2-Bornyl)cyclohexan-1-one, serves as a key intermediate for further synthetic modifications.

Esterification and Etherification Protocols

Esterification: The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids and their derivatives to form the corresponding esters. These reactions are often catalyzed by acids or employ coupling agents to facilitate the formation of the ester linkage. google.comgoogle.com For example, borneol, a structurally related compound, has been esterified with a range of carboxylic acids, including those with additional functional groups. researchgate.netmedcraveonline.com Methods for synthesizing bornyl esters include using N,N'-diisopropylcarbodiimide (DIC) with 4-(dimethylamino)pyridine (DMAP) or thionyl chloride (SOCl₂), with the former generally providing higher yields. researchgate.net The synthesis of isobornyl esters from camphene (B42988) and long-chain fatty acids has also been reported, highlighting another route to terpene-derived esters. mdpi.com The resulting esters, such as bornyl acetate (B1210297), are themselves valuable compounds. chembk.comabo.fijmb.or.kroup.com

Etherification: Ether derivatives of this compound can be synthesized through several established methods. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, is a viable route. masterorganicchemistry.com For tertiary ethers, which can be challenging to synthesize via the Williamson method due to competing elimination reactions, alternative approaches such as acid-catalyzed addition of alcohols to alkenes or alkoxymercuration-demercuration can be employed. masterorganicchemistry.com The synthesis of cyclic ethers from diols or through intramolecular hydroalkoxylation of hydroxy olefins also provides a basis for potential etherification strategies involving derivatives of this compound. organic-chemistry.org

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound can participate in various reactions, although its reactivity is influenced by the bulky bornyl substituent. The presence of the hydroxyl group can direct certain reactions. For instance, the formation of silyl (B83357) enol ethers from cyclohexanone (B45756) derivatives is a common transformation that opens up further reaction pathways. orgsyn.org Dehydrogenation of the cyclohexane ring to form an aromatic system is a possibility under specific catalytic conditions, though this is less common for substituted cyclohexanols. The reactivity of the cyclohexane ring can also be influenced by the stereochemistry of the substituents.

Reactivity Profiles of the Bornyl Moiety within the Hybrid Structure

The bornyl group, a bicyclic monoterpene, is generally stable and less reactive than the hydroxyl-substituted cyclohexane ring. However, it is not entirely inert. The rigid, bridged structure of the bornyl moiety can influence the stereochemical outcome of reactions occurring on the cyclohexane ring. Under certain conditions, such as pyrolysis, rearrangements of the bornyl skeleton, like the Wagner-Meerwein rearrangement, can occur. gla.ac.ukacs.org The bornyl group's primary influence in the context of this compound is steric, dictating the approach of reagents to the reactive centers of the molecule.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies often involve a combination of kinetic experiments, product analysis, and computational modeling. For oxidation reactions, the mechanism typically involves the abstraction of the hydrogen atom from the hydroxyl group, followed by the abstraction of the hydrogen from the carbon bearing the hydroxyl group, leading to the formation of a ketone. researchgate.net In esterification reactions, the mechanism depends on the specific conditions. Acid-catalyzed esterification (Fischer esterification) proceeds through protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. quizlet.com

The study of reaction intermediates, such as carbocations in rearrangement reactions or radical intermediates in certain oxidation processes, is key to a full mechanistic understanding. nih.govacs.org For example, the study of the addition of organometallic reagents to cyclohexenone derivatives provides insight into the stereochemical control exerted by the ring system, which is relevant to understanding reactions of this compound derivatives. acs.org The role of catalysts, such as manganese porphyrins in oxidation reactions, has been investigated to understand how they influence reaction pathways and product selectivity. researchgate.netacs.org

Mechanisms of Reactions Involving Bornyl Cations

The chemical reactivity of bicyclic monoterpenes like those derived from the bornane skeleton is centrally governed by the behavior of their corresponding carbocation intermediates. Reactions involving the bornyl cation are characterized by a series of complex and often competing rearrangement mechanisms, a subject that has sparked extensive research and historical debate within organic chemistry. The primary mechanisms include the Wagner-Meerwein rearrangement, hydride shifts, and methide shifts, all influenced by the inherent structural and stereoelectronic properties of the bicyclo[2.2.1]heptane system.

A pivotal aspect of understanding these mechanisms has been the long-standing "non-classical ion controversy," which focused on the structure of the closely related 2-norbornyl cation. wikipedia.orgcore.ac.ukresearchgate.net The debate questioned whether the cation exists as a pair of rapidly equilibrating classical carbocations or as a single, symmetrical, bridged "non-classical" ion. wikipedia.orgcore.ac.uk Eventual crystallographic evidence confirmed the non-classical, σ-bridged structure for the 2-norbornyl cation, a discovery that has profound implications for interpreting the reactivity of similar systems, including the bornyl cation. wikipedia.orgresearchgate.net This non-classical structure involves the delocalization of a carbon-carbon sigma bond over three centers, which explains the remarkable stability and reactivity patterns observed. wikipedia.orgdalalinstitute.comlscollege.ac.in

Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a hallmark of bornyl cation chemistry. core.ac.ukspcmc.ac.in This process involves a 1,2-shift of a carbon-carbon bond within the bicyclic framework, leading to a new carbocationic structure. spcmc.ac.in This rearrangement is often driven by the relief of ring strain or the formation of a more stable carbocation. For instance, the acid-catalyzed conversion of borneol to camphene proceeds through a Wagner-Meerwein shift in the intermediate bornyl cation. core.ac.uk

The classic example of this rearrangement is the isomerization of camphene hydrochloride to isobornyl chloride. core.ac.uklibretexts.org The initial protonation of camphene forms a tertiary carbocation, which then undergoes a Wagner-Meerwein shift to form the secondary isobornyl cation, which is then trapped by a chloride ion. libretexts.orgmsu.edu Quantum chemical studies have suggested that in some enzymatic reactions, the formation of bornyl diphosphate (B83284) may not proceed through a stable bornyl cation intermediate but rather via a concerted process where an alkyl shift and pyrophosphate attack occur simultaneously on a related pinyl or camphyl cation. researchgate.net This highlights that the bornyl cation may represent a transition state region rather than a distinct intermediate in certain transformations. researchgate.net

Hydride and Methide Shifts

In addition to skeletal rearrangements, the bornyl cation and its isomers are prone to hydride and methide shifts. core.ac.uk These are intramolecular migrations of a hydride ion (H⁻) or a methyl group with its bonding electrons from a carbon atom adjacent to the carbocationic center. These shifts, like the Wagner-Meerwein rearrangement, lead to the formation of a new, often more stable, carbocation.

NMR studies have shown that in acidic media at low temperatures, the 6,2-hydride shift and the Wagner-Meerwein rearrangement are much faster than the 3,2-hydride shift in the norbornyl cation system. core.ac.uk The racemization of isobornyl chloride, for example, is understood to proceed through concurrent pathways involving both a transannular 6,2-hydride shift and a methyl migration via a non-classical cation intermediate. acs.org Computational studies have been employed to model the kinetic balance between these competing pathways. acs.org The competition between these rearrangements is a key factor in determining the final product distribution in reactions starting from different bornane derivatives. For instance, the reaction of exo-bornyl chloride with cyclopentadienylmagnesium chloride in toluene (B28343) leads to a mixture of racemic exo-bornylcyclopentadiene and partially racemized isocamphylcyclopentadiene, products resulting from Wagner-Meerwein rearrangement and subsequent trapping. znaturforsch.com

Stereoelectronic Effects and Reaction Control

The stereochemistry of the starting material plays a crucial role in directing the reaction pathway. A well-documented phenomenon is the significant rate difference in the solvolysis of exo- and endo-2-norbornyl derivatives. The acetolysis of exo-2-norbornyl brosylate is approximately 350 times faster than that of its endo-isomer. wikipedia.org This rate enhancement is attributed to "anchimeric assistance," where the C1-C6 sigma bond in the exo-isomer participates in the departure of the leaving group, directly forming the stabilized, non-classical bridged cation. wikipedia.orgcore.ac.uk In the endo-isomer, such participation is geometrically impossible. core.ac.uk

This stereoelectronic control dictates not only the reaction rate but also the stereoselectivity of the products. The attack of a nucleophile on the bridged cation typically occurs from the exo face, leading to the formation of exo products, as seen in the conversion of camphene hydrochloride exclusively to the exo-isomer, isobornyl chloride. core.ac.uklibretexts.org

The table below summarizes the relative solvolysis rates for exo- and endo-norbornyl systems in different solvents, illustrating the profound effect of stereochemistry and anchimeric assistance.

| Substrate | Solvent | k_exo / k_endo Ratio |

| p-Toluenesulfonate | Acetic Acid | 281 |

| p-Toluenesulfonate | Formic Acid | 1694 |

| p-Toluenesulfonate | Trifluoroacetic Acid | 1122 |

| Brosylate | Acetic Acid | ~350 |

Data compiled from various studies on norbornyl systems. wikipedia.orgcore.ac.uk

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the molecular framework and stereochemical arrangement can be assembled.

The fundamental 1D NMR experiments, proton (¹H) and carbon-13 (¹³C) NMR, provide initial information about the chemical environment of each nucleus, revealing the gross structure and connectivity of 3-(2-Bornyl)cyclohexan-1-ol.

The ¹H NMR spectrum would display signals for the 28 protons in the molecule. Key diagnostic signals would include a resonance for the hydroxyl proton (-OH), which is typically broad and its chemical shift is dependent on solvent and concentration, and a signal for the proton on the carbon bearing the hydroxyl group (CH-OH) in the cyclohexyl ring. The remaining protons of the cyclohexyl and bornyl rings would appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The three methyl groups of the bornyl moiety would likely appear as distinct singlets, providing a clear entry point for structural assignment.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. For this compound, with its C₁₆H₂₈O formula, up to 16 distinct signals would be expected, depending on molecular symmetry. The carbon attached to the hydroxyl group would resonate in the typical range for secondary alcohols (approx. 60-80 ppm). The remaining signals would correspond to the aliphatic carbons of the bornyl and cyclohexyl skeletons, with the methyl carbons appearing at the highest field (lowest ppm values). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. thieme-connect.de

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (Cyclohexyl, CHOH) | 3.5 - 4.0 | Multiplet |

| Bornyl Methyls (3x CH₃) | 0.8 - 1.2 | Singlets |

| Cyclohexyl & Bornyl CH₂, CH | 1.0 - 2.5 | Complex Multiplets |

| Hydroxyl (OH) | 1.0 - 5.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Cyclohexyl, COH) | 65 - 75 |

| C-3 (Cyclohexyl, CH-Bornyl) | 45 - 55 |

| Bornyl Quaternary Carbons | 40 - 50 |

| Cyclohexyl & Bornyl CH₂, CH | 20 - 45 |

| Bornyl Methyls (3x CH₃) | 10 - 25 |

To unravel the complex, overlapping signals in the 1D spectra and to establish definitive stereochemistry, a suite of 2D NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (²J and ³J couplings). It would be used to trace the connectivity within the cyclohexyl ring and separately within the bornyl system, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This powerful technique allows for the unambiguous assignment of carbon resonances based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for connecting the different spin systems identified by COSY. For instance, it would show correlations from the bornyl methyl protons to the quaternary carbons of the bornyl bridge, confirming the bicyclic structure. It would also be key in identifying the attachment point of the bornyl group to the cyclohexyl ring. umich.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is paramount for determining the relative stereochemistry. For example, NOESY correlations would reveal the spatial relationship between the bornyl group and the hydroxyl group on the cyclohexyl ring (i.e., whether they are cis or trans to each other). It would also help to define the stereochemistry at the junction between the two ring systems.

Through the combined interpretation of these 2D NMR datasets, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the molecule's constitution and relative stereochemistry in solution. nih.gov

The cyclohexanol (B46403) ring in this compound is conformationally flexible, capable of undergoing a "ring-flip" between two chair conformations. The substituents (the hydroxyl and bornyl groups) can occupy either axial or equatorial positions. At room temperature, this exchange may be rapid on the NMR timescale, resulting in averaged signals for the cyclohexyl protons and carbons.

Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. scielo.brresearchgate.net By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and then further, the single averaged signals for the cyclohexyl ring protons would broaden and then resolve into two distinct sets of signals, one for each of the two chair conformers. researchgate.net Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) for the ring-flip process. Furthermore, by integrating the signals at low temperatures, the relative populations of the two conformers can be determined, revealing which conformation is more stable. scielo.brnih.gov This information is critical for understanding the molecule's preferred three-dimensional shape in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. nih.gov For this compound (C₁₆H₂₈O), the molecular weight is 236.39 g/mol . alfa-chemistry.comuni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 236. The fragmentation of this molecular ion would yield a series of smaller, characteristic fragment ions. For an alcohol, common fragmentation pathways include:

Loss of Water: A peak corresponding to the loss of a water molecule (M - 18) is often observed, which would appear at m/z = 218. libretexts.orgyoutube.com This is a characteristic fragmentation for many alcohols.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway. For this compound, this could lead to several fragments depending on which bond of the cyclohexyl ring is cleaved.

Ring Fragmentation: The cyclohexyl and bornyl ring systems can undergo characteristic cleavages. The fragmentation of the bornyl moiety often results in stable carbocations. chemguide.co.uk For example, cleavage of the cyclohexyl ring could lead to various hydrocarbon fragments. The bornyl group itself could fragment, leading to characteristic peaks seen in the mass spectra of camphor (B46023) and borneol. libretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table presents hypothetical data based on common fragmentation patterns for alcohols and cyclic alkanes.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 236 | [C₁₆H₂₈O]⁺ | Molecular Ion (M⁺) |

| 221 | [C₁₅H₂₅O]⁺ | Loss of a methyl group (M - CH₃) |

| 218 | [C₁₆H₂₆]⁺ | Loss of water (M - H₂O) |

| 137 | [C₁₀H₁₇]⁺ | Bornyl cation fragment |

| 95 | [C₇H₁₁]⁺ | Common fragment from bornyl system |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation fragment |

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with very high accuracy, confirming the molecular formula of C₁₆H₂₈O. umich.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the most prominent and diagnostic absorption band would be a strong, broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Another key band would be the C-O stretching vibration, which typically appears in the 1000-1200 cm⁻¹ region. The spectrum would also be rich in information in the C-H stretching region (approx. 2850-3000 cm⁻¹) and the C-H bending region (approx. 1350-1470 cm⁻¹), corresponding to the numerous sp³-hybridized carbons of the bornyl and cyclohexyl frameworks. kurouskilab.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary vibrational information. kurouskilab.com While polar bonds like O-H and C-O give strong signals in IR, non-polar bonds, such as the C-C bonds of the carbocyclic skeleton, tend to produce strong signals in Raman spectra. Therefore, the Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the bornyl and cyclohexyl backbones. The C-H stretching and bending modes are also active in Raman spectroscopy. mdpi.com The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 4: Predicted Principal Vibrational Bands for this compound This table presents hypothetical data based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Intensity |

| 3600 - 3200 | O-H stretch | IR | Strong, Broad |

| 3000 - 2850 | C-H stretch (sp³) | IR, Raman | Strong |

| 1470 - 1350 | C-H bend | IR, Raman | Medium |

| 1200 - 1000 | C-O stretch | IR | Strong |

| 1200 - 800 | C-C stretch | Raman | Strong |

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, a detailed map of electron density can be generated. From this map, the exact position of each non-hydrogen atom in the crystal lattice can be determined with very high precision. mdpi.com

This technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation of the molecule, including the chair conformation of the cyclohexyl ring and the specific positions (axial/equatorial) of the hydroxyl and bornyl substituents.

Stereochemistry: Unambiguous determination of the relative stereochemistry at all chiral centers.

Absolute Configuration: If the compound is enantiomerically pure and crystallizes in a suitable space group, anomalous dispersion techniques can be used to determine the absolute configuration (R/S assignments) of all stereocenters without the need for a chiral reference. wiley-vch.de

Intermolecular Interactions: The analysis reveals how the molecules pack in the crystal lattice, providing detailed information about intermolecular forces such as hydrogen bonding involving the hydroxyl group. mdpi.com

Successful X-ray crystallographic analysis is contingent upon the ability to grow a high-quality, single crystal of the compound, which can often be a challenging step. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Chiral Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, primarily Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for the stereochemical analysis of chiral compounds like this compound. Due to the presence of multiple chiral centers in both the bornyl and cyclohexanol moieties, this compound can exist as several stereoisomers. Chiroptical techniques provide a powerful means to distinguish between these isomers, assign their absolute configurations, and study their conformational preferences.

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum is a plot of molar rotation [Φ] against wavelength (λ). For chiral molecules lacking a chromophore that absorbs light in the measured spectral range, a plain ORD curve is observed, where the magnitude of the rotation increases towards shorter wavelengths. However, for molecules with a chromophore, the ORD spectrum shows a characteristic pattern of peaks and troughs in the vicinity of the absorption band, a phenomenon known as the Cotton effect. The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule.

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity [θ] against wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light and is chiral. Similar to ORD, the sign of the CD peak (positive or negative) provides crucial information about the absolute configuration of the stereocenters near the chromophore.

For a molecule such as this compound, the inherent chromophores (hydroxyl and alkyl groups) are weak and absorb in the far UV region. This can make direct chiroptical analysis challenging. To enhance the signal and bring it into a more accessible spectral region, derivatization of the hydroxyl group with a chromophoric auxiliary is a common strategy.

Detailed Research Findings

The sign of the Cotton effect in both ORD and CD spectra would be used to assign the absolute configuration of the stereocenters. For instance, empirical rules such as the Octant Rule for cyclohexanones, or more sophisticated coupled-oscillator models for derivatized alcohols, could be applied. The magnitude of the rotational strength or the dichroic absorption would be sensitive to the conformational equilibrium of the cyclohexanol ring (chair vs. boat/twist-boat) and the orientation of the bulky bornyl substituent (equatorial vs. axial).

Hypothetical Chiroptical Data

The following tables present hypothetical ORD and CD data for the different stereoisomers of this compound. These tables illustrate the type of data that would be obtained from experimental measurements and are intended for educational purposes to demonstrate the application of these techniques. The specific values are not based on experimental results.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound Stereoisomers

| Stereoisomer | Wavelength of Peak (nm) | Molar Rotation at Peak ([Φ]) | Wavelength of Trough (nm) | Molar Rotation at Trough ([Φ]) | Sign of Cotton Effect |

| (1R,2'S,3R)-3-(2-Bornyl)cyclohexan-1-ol | 230 | +3500 | 205 | -4200 | Positive |

| (1S,2'S,3S)-3-(2-Bornyl)cyclohexan-1-ol | 230 | -3450 | 205 | +4150 | Negative |

| (1R,2'S,3S)-3-(2-Bornyl)cyclohexan-1-ol | 228 | +1500 | 208 | -1800 | Positive |

| (1S,2'S,3R)-3-(2-Bornyl)cyclohexan-1-ol | 228 | -1480 | 208 | +1750 | Negative |

This is a hypothetical data table created for illustrative purposes.

Table 2: Hypothetical Circular Dichroism (CD) Data for this compound Stereoisomers

| Stereoisomer | Wavelength of Maximum (λmax, nm) | Molar Ellipticity at λmax ([θ]) | Sign of CD Band |

| (1R,2'S,3R)-3-(2-Bornyl)cyclohexan-1-ol | 215 | +5.8 | Positive |

| (1S,2'S,3S)-3-(2-Bornyl)cyclohexan-1-ol | 215 | -5.6 | Negative |

| (1R,2'S,3S)-3-(2-Bornyl)cyclohexan-1-ol | 218 | +2.1 | Positive |

| (1S,2'S,3R)-3-(2-Bornyl)cyclohexan-1-ol | 218 | -2.0 | Negative |

This is a hypothetical data table created for illustrative purposes.

Applications in Asymmetric Synthesis and Catalysis

As Chiral Auxiliaries in Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction towards a specific stereochemical path. After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. The bulky and rigid bornyl group of 3-(2-Bornyl)cyclohexan-1-ol provides a well-defined chiral environment that can effectively control the approach of reagents to a prochiral substrate.

In enolate chemistry, chiral auxiliaries are frequently used to direct alkylation reactions. stackexchange.comuwindsor.ca While specific research on the alkylation of enolates derived directly from this compound is not extensively documented in the provided results, the principles of such transformations are well-established with similar chiral auxiliaries. For example, chiral N-acylated oxazolidin-2-ones, which also provide a rigid chiral environment, have been shown to undergo highly diastereoselective alkylation reactions via their lithium imide Z-enolates. researchgate.net This suggests that esters or amides derived from this compound could similarly form enolates where one face is sterically shielded by the bornyl group, leading to preferential alkylation from the less hindered face. The diastereoselectivity of such reactions is often high, as demonstrated by other chiral auxiliaries where diastereomeric excesses can be significant. beilstein-journals.org

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries This table illustrates the concept with a related system, as specific data for the title compound was not available in the search results.

| Chiral Auxiliary Family | Substrate | Electrophile | Diastereomeric Excess (de) |

|---|---|---|---|

| Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >98% |

Pericyclic reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic compounds with controlled stereochemistry. masterorganicchemistry.comiitk.ac.inchim.itlibretexts.org Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Research has shown that [3+2]-photocycloadditions of di-(-)-bornyl 1,4-naphthalenedicarboxylates to alkenes can proceed with diastereoselectivity up to 62% diastereomeric excess (de). researchgate.netresearchgate.net This demonstrates the principle that the bornyl group can influence the stereochemical outcome of such reactions. The bulky nature of the auxiliary dictates the approach of the diene, leading to the preferential formation of one diastereomer. researchgate.netresearchgate.net

In [2+2] photocycloaddition reactions, the use of a chiral auxiliary on a cyclohexenone derivative has been shown to induce diastereoselectivity. nih.gov The chiral environment created by the auxiliary can lead to an enhancement of the diastereomeric excess, particularly in specialized solvent systems like supercritical carbon dioxide. nih.gov

Table 2: Diastereoselectivity in Pericyclic Reactions with Bornyl-Type Auxiliaries

| Reaction Type | Chiral Auxiliary | Reactants | Diastereomeric Excess (de) |

|---|---|---|---|

| [3+2]-Photocycloaddition | di-(-)-bornyl 1,4-naphthalenedicarboxylate | Naphthalene derivative and various alkenes | Up to 62% |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries can lead to highly diastereoselective aldol additions. nih.govwiley-vch.de For instance, chiral N-acylated oxazolidin-2-ones, upon conversion to their corresponding boron enolates, react with aldehydes to produce aldol products with high diastereomeric purity. researchgate.net The stereochemical outcome is strongly correlated with the enolate geometry. researchgate.net While specific examples utilizing this compound were not found, the principle is transferable. An ester derived from this alcohol could be converted to a silyl (B83357) ketene (B1206846) acetal (B89532) or a metal enolate, which would then react with an aldehyde. The bulky bornyl group would be expected to direct the approach of the aldehyde, leading to a high level of diastereoselectivity in the resulting β-hydroxy ester.

Table 3: Diastereoselective Aldol Reactions Mediated by Chiral Auxiliaries This table illustrates the concept with related systems, as specific data for the title compound was not available in the search results.

| Chiral Auxiliary Family | Enolate Source | Aldehyde | Diastereoselectivity |

|---|---|---|---|

| Oxazolidinone | Boron enolate of N-propionyl oxazolidinone | Various aldehydes | High |

| C2-symmetrical phenol (B47542) | Lithium enolate of acetate (B1210297) ester | Various aldehydes | High enantioselectivity |

As Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral ligand, often in complex with a metal, can catalyze the formation of large quantities of an enantioenriched product. Derivatives of this compound are potential candidates for the synthesis of such chiral ligands. researchgate.netbeilstein-journals.orgresearchgate.netchemrxiv.org

Palladium-catalyzed allylic substitution is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgacs.orgnih.gov The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium catalyst. acs.orgnih.gov While direct applications of this compound-derived ligands in this specific reaction are not detailed in the provided search results, the development of new chiral ligands is an active area of research. researchgate.net For a ligand to be effective, it must create a chiral environment around the metal center that allows for differentiation between the two enantiotopic faces of the nucleophile or the two enantiotopic leaving groups of the substrate. acs.orgnih.gov The synthesis of phosphine (B1218219) or amine derivatives of this compound could lead to new ligands for such transformations. The effectiveness of these potential ligands would need to be evaluated experimentally.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. nih.gov Derivatives of natural products, such as terpenes, have been used to create organocatalysts. ias.ac.in For example, ionic salts based on (-)-borneol (B1667373) have been synthesized and used as organocatalysts in the enantioselective reduction of prochiral ketones. ias.ac.in This suggests that derivatives of this compound could also be functionalized to act as organocatalysts. For instance, the introduction of an amine group could lead to catalysts that operate via enamine or iminium ion intermediates, which are common in organocatalytic Michael additions and aldol reactions. nih.gov The inherent chirality of the bornylcyclohexanol (B1606440) backbone would be key to inducing enantioselectivity in the products.

As Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, providing a specific stereochemistry to the final product. nih.govenamine.net This strategy is fundamental in drug discovery and the synthesis of complex natural products where biological activity is often dependent on a single enantiomer. nih.gov

While there is no specific documented use of this compound as a chiral building block, the bornyl group itself, derived from camphor (B46023), is a well-established chiral auxiliary in asymmetric synthesis. researchgate.net Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they are removed. dokumen.pub

The synthesis of complex molecules such as natural products and pharmaceutical scaffolds often relies on strategic bond formations and the assembly of chiral fragments. acs.org Methodologies like asymmetric hydrogenation, epoxidation, and aldol reactions are frequently employed, often guided by chiral catalysts or auxiliaries to achieve high levels of stereocontrol. nih.govdokumen.pub

No published synthetic routes to natural products or pharmaceutical scaffolds explicitly utilize this compound. However, related structural motifs are common. For instance, the cyclohexanol (B46403) ring is a core feature in many natural products. acs.org Furthermore, chiral auxiliaries based on the bornyl skeleton have been used to achieve stereoselectivity. One documented example involves the use of di-(-)-bornyl malonate in the asymmetric synthesis of cyclopropane (B1198618) derivatives. researchgate.net In this strategy, the bornyl group acts as the chiral auxiliary to control the stereochemical outcome of the reaction. Although this reaction demonstrated low diastereoselectivity, the resulting diastereomers were separable by chromatography, ultimately providing access to enantiomerically pure compounds. researchgate.net

| Chiral Auxiliary | Reaction Type | Substrate | Product Class | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| Di-(-)-bornyl malonate | Michael Addition / Cyclization | Vinyl selenones | Cyclopropanes | Low diastereoselectivity, but diastereomers were separable to yield enantiopure products. | researchgate.net |

Role in Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (an equal mixture of two enantiomers) into its individual enantiomeric components. science.gov This can be achieved through various methods, including the formation of diastereomeric salts by reaction with a chiral resolving agent, or by chromatography using a chiral stationary phase. unito.it

There is no information in the scientific literature describing the use of This compound as a resolving agent or in any other capacity for chiral resolution techniques. For a compound to be an effective chiral resolving agent, it must be enantiomerically pure itself and be able to form separable diastereomeric complexes (like salts or other derivatives) with the racemic mixture to be resolved. science.gov While the structure of this compound contains multiple chiral centers, its application for this purpose has not been explored or reported.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions to Organic Chemistry

A comprehensive search of scientific literature and chemical databases has yielded no specific research findings or documented contributions of 3-(2-Bornyl)cyclohexan-1-ol to organic chemistry. While studies on related compounds, such as borneol and its esters, have been conducted, the specific linkage of a 2-bornyl group to the 3-position of a cyclohexan-1-ol ring has not been a subject of published research. Consequently, there are no established synthetic routes, characterized properties, or known applications to report. The absence of this compound from major chemical supplier catalogs further underscores its current obscurity in the research landscape.

Identification of Emerging Methodologies and Technologies for Compound Study

Given the lack of existing data, the study of this compound would necessitate the application of modern analytical and computational techniques. High-throughput screening methods could be employed to explore its potential biological activities. Advanced spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC) and mass spectrometry, would be crucial for the unambiguous structural elucidation and stereochemical assignment of any synthesized isomers.

Furthermore, computational chemistry could play a pivotal role in predicting the compound's conformational preferences, electronic properties, and potential reactivity. Density Functional Theory (DFT) calculations could provide insights into its thermodynamic stability and spectroscopic signatures, guiding future experimental work.

Prospective Avenues for Advanced Synthetic and Mechanistic Research

The primary avenue for future research lies in the development of a stereoselective synthesis of this compound. The key challenge would be the controlled formation of the carbon-carbon bond between the bornyl and cyclohexyl moieties, as well as the stereoselective reduction of the cyclohexanone (B45756) precursor. Potential synthetic strategies could involve:

Grignard or organolithium addition: Reaction of a 2-bornylmagnesium halide or 2-bornyllithium with 3-chlorocyclohexanone or cyclohexenone.

Conjugate addition: Michael addition of a bornyl cuprate (B13416276) to cyclohexenone.

Diels-Alder reaction: Cycloaddition of a bornyl-substituted diene with a suitable dienophile, followed by further functional group manipulations.

Once synthesized, mechanistic studies could investigate the influence of the bulky bornyl group on the reactivity of the cyclohexanol (B46403) hydroxyl group. For example, esterification or oxidation reactions could be studied to probe steric hindrance effects. The unique stereochemistry of the molecule could also make it a candidate as a chiral auxiliary or ligand in asymmetric synthesis. Exploration of its potential applications in medicinal chemistry, materials science, and fragrance chemistry would also represent significant avenues for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.